molecular formula C11H14N4O3S3 B4621789 ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

Cat. No. B4621789
M. Wt: 346.5 g/mol
InChI Key: SQTXKVADXATOOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves multi-step reactions starting from basic thiazole or thiadiazole compounds. For example, the synthesis of novel 2‐amino‐(2‐thioxo‐3‐alkyl‐4‐methyl‐3H‐thiazol‐5‐yl)‐[1,3,4]thiadiazole derivatives shows the complexity and the specific conditions required for such reactions (Knyazyan et al., 2013). The synthesis routes often involve the alkylation of 2-ethylamino derivatives and acetylation at the exocyclic nitrogen atom, showcasing the intricate steps needed to introduce specific functional groups into the thiadiazole core.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-phenyl-5-thiazolyl acetate, has been determined using X-ray crystallography, revealing a non-planar molecule stabilized by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002). Such studies are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in various chemical environments.

Chemical Reactions and Properties

The chemical reactivity and properties of thiadiazole derivatives are influenced by their functional groups. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with nucleophiles showcases the versatility of thiadiazole compounds in undergoing substitution reactions, forming a range of products depending on the nature of the nucleophile (Maadadi et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has explored the synthesis of thiadiazole derivatives through various methods, such as the reaction of ethyl acetoacetate with thiourea to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which then react with bromomalononitrile to yield thiazolopyrimidine derivatives (Youssef & Amin, 2012). Another study discussed the synthesis of novel thiazole and pyrrolothiadiazine derivatives from aldehyde thiosemicarbazones (Gomaa, Hassan, & Shehatta, 2006).

Chemical Reactions and Properties

Some studies have focused on the chemical reactions and properties of thiadiazole derivatives. For instance, the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles was explored, highlighting the compound's reactivity and potential for further functionalization (Maadadi, Pevzner, & Petrov, 2016).

Potential Applications

Antimicrobial and Antioxidant Activities

Several studies have synthesized thiadiazole derivatives to evaluate their antimicrobial and antioxidant activities. For example, thiazolopyrimidine derivatives showed promising results in antioxidant and antimicrobial screenings, indicating their potential as leads for developing new therapeutics (Youssef & Amin, 2012).

Corrosion Inhibition

Thiadiazole derivatives have been evaluated as corrosion inhibitors for metals in various acidic media, showing significant efficiency in protecting metals like mild steel (Rafiquee, Khan, Saxena, & Quraishi, 2007). This application is crucial for industrial processes, highlighting the compound's utility beyond biomedical fields.

properties

IUPAC Name

ethyl 2-[5-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S3/c1-2-18-9(17)5-8-14-15-10(21-8)13-7(16)6-20-11-12-3-4-19-11/h2-6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTXKVADXATOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 4
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate

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